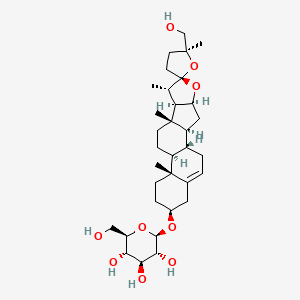

nuatigenin 3-beta-D-glucopyranoside

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C33H52O9 |

|---|---|

Molekulargewicht |

592.8 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5'-(hydroxymethyl)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-16-yl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C33H52O9/c1-17-25-23(41-33(17)12-11-30(2,16-35)42-33)14-22-20-6-5-18-13-19(7-9-31(18,3)21(20)8-10-32(22,25)4)39-29-28(38)27(37)26(36)24(15-34)40-29/h5,17,19-29,34-38H,6-16H2,1-4H3/t17-,19-,20+,21-,22-,23-,24+,25-,26+,27-,28+,29+,30-,31-,32-,33-/m0/s1 |

InChI-Schlüssel |

QJEQHVALLZCTGC-HPNIRRCESA-N |

SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)OC17CCC(O7)(C)CO |

Isomerische SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O[C@]17CC[C@@](O7)(C)CO |

Kanonische SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)O)C)C)OC17CCC(O7)(C)CO |

Herkunft des Produkts |

United States |

Biosynthesis and Enzymatic Pathways of Nuatigenin 3 Beta D Glucopyranoside

General Overview of Steroidal Saponin (B1150181) Biosynthesis

The biosynthesis of steroidal saponins (B1172615) is a multi-stage process that primarily involves the cytosolic mevalonate (B85504) (MVA) and the plastidial methylerythritol 4-phosphate (MEP) pathways. researchgate.netnih.gov These pathways generate the fundamental building block, 2,3-oxidosqualene. researchgate.net

Isoprenoid Precursor Synthesis: The formation of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) through the MVA and/or MEP pathways. researchgate.net

Aglycone Backbone Formation: Squalene, formed from the isoprenoid precursors, undergoes cyclization to form cholesterol or β-sitosterol. researchgate.netnih.gov This steroidal skeleton is then subjected to a series of modifications, including oxidation and hydroxylation, at various positions on the molecule, such as C-16, C-22, and C-26, to form the sapogenin, in this case, nuatigenin (B1197591). researchgate.netnih.gov

Glycosylation: The final stage is the attachment of sugar moieties to the sapogenin backbone, a process catalyzed by glycosyltransferases. researchgate.netnih.gov This step is crucial for the diversity and biological activities of saponins. nih.gov

Glycosylation as a Key Step in Nuatigenin Derivative Formation

Glycosylation is a critical final step in the biosynthesis of steroidal saponins, including nuatigenin derivatives. nih.gov This process involves the transfer of sugar molecules to the steroidal aglycone, which is catalyzed by a family of enzymes known as glycosyltransferases. nih.govmdpi.com The attachment of sugar chains can significantly alter the properties of the resulting saponin. nih.gov

UDP-Glucose:Nuatigenin 3-O-beta-D-Glucosyltransferase (EC 2.4.1.192) Activity

A key enzyme responsible for the formation of nuatigenin 3-beta-D-glucopyranoside is UDP-glucose:nuatigenin 3-O-beta-D-glucosyltransferase, assigned the EC number 2.4.1.192. wikipedia.orgqmul.ac.uk This enzyme catalyzes the transfer of a glucose molecule from UDP-glucose to the 3-hydroxyl group of nuatigenin. wikipedia.orgqmul.ac.uk

The catalyzed reaction is as follows: UDP-glucose + (20S,22S,25S)-22,25-epoxyfurost-5-ene-3beta,26-diol ⇌ UDP + Nuatigenin 3-beta-D-glucopyranoside wikipedia.orgqmul.ac.uk

This enzyme belongs to the family of glycosyltransferases, specifically the hexosyltransferases. wikipedia.org Research on this enzyme, particularly from oat (Avena sativa) leaves, has provided insights into its biochemical properties. wikipedia.orgqmul.ac.uk The enzyme utilizes UDP-glucose as the sugar donor and demonstrates specificity for nuatigenin as the acceptor. wikipedia.orgqmul.ac.uk While it can act on some other sapogenins, it is distinct from other related enzymes like sterol 3β-glucosyltransferase (EC 2.4.1.173) and sarsapogenin 3β-glucosyltransferase (EC 2.4.1.193). qmul.ac.ukexpasy.org The systematic name for this enzyme is UDP-glucose:(20S,22S,25S)-22,25-epoxyfurost-5-ene-3beta,26-diol 3-O-beta-D-glucosyltransferase. wikipedia.orgqmul.ac.uk

| Enzyme Property | Description |

| Enzyme Commission No. | EC 2.4.1.192 |

| Systematic Name | UDP-glucose:(20S,22S,25S)-22,25-epoxyfurost-5-ene-3beta,26-diol 3-O-beta-D-glucosyltransferase |

| Common Name | Uridine diphosphoglucose-nuatigenin glucosyltransferase |

| Reaction | Transfers a glucose moiety from UDP-glucose to the 3-OH group of nuatigenin. |

| Substrates | UDP-glucose, Nuatigenin ((20S,22S,25S)-22,25-epoxyfurost-5-ene-3beta,26-diol) |

| Products | UDP, Nuatigenin 3-beta-D-glucopyranoside |

| Source Organism | Avena sativa (Oat) |

Studies on the subcellular localization of UDPG-nuatigenin glucosyltransferase in oat leaves have indicated that the enzyme is associated with membranous fractions. wikipedia.org Specifically, the enzyme activity has been found in the endoplasmic reticulum (ER) and Golgi complex. nih.gov This localization is consistent with the general understanding of glycoprotein (B1211001) and glycolipid synthesis, where glycosylation events predominantly occur within the secretory pathway. nih.govnih.gov

Identification and Functional Analysis of Related Glycosyltransferases (e.g., SaGT4A from Solanum aculeatissimum)

Research into other plant species has led to the identification of related glycosyltransferases. For instance, a novel glucosyltransferase, designated SaGT4A, was isolated from Solanum aculeatissimum. nih.gov This enzyme demonstrates UDP-glucosyltransferase activity and is involved in the 3-O-glucosylation of various steroidal sapogenins, including nuatigenin, diosgenin (B1670711), and tigogenin (B51453). nih.gov

Interestingly, SaGT4A also shows activity towards steroidal alkaloids such as solanidine, solasodine, and tomatidine, highlighting a broader substrate specificity compared to the highly specific oat enzyme. nih.gov Gene expression analysis of SaGT4A revealed that its transcript levels increase in response to wounding stress, suggesting a role for this enzyme and its products in plant defense mechanisms. nih.gov

| Glycosyltransferase | Source Organism | Substrates | Function |

| SaGT4A | Solanum aculeatissimum | Nuatigenin, Diosgenin, Tigogenin, Solanidine, Solasodine, Tomatidine | 3-O-glucosylation of steroidal sapogenins and alkaloids. Implicated in plant defense. |

Biotransformation and Microbial Interactions Affecting Nuatigenin Saponin Profiles

Fungal Enzymatic Degradation of Nuatigenin-Type Saponins (e.g., Avenacosidase Activity)

Nuatigenin-type steroidal glycosides, such as avenacosides found in oats (Avena sativa L.), are subject to specific enzymatic degradation by fungi. researchgate.net A key enzyme in this process is avenacosidase, a specialized β-glucosidase. researchgate.netresearchgate.net This enzyme is activated when plant tissues are disrupted, leading to the immediate hydrolysis of the O-β-glucosidic bond at the C-26 position of the nuatigenin aglycone. researchgate.netresearchgate.net

This enzymatic action results in the formation of 26-deglucoavenacosides, which are noted for their potent antifungal properties. researchgate.net For instance, avenacoside A and avenacoside B, two primary saponins in oat grains and leaves, are converted into their respective 26-degluco forms upon the action of avenacosidase. researchgate.net The total concentration of these primary avenacosides in oat grains can range from 265.1 to 550.9 mg/kg for avenacoside A and 243.9 to 363.0 mg/kg for avenacoside B. researchgate.net The presence and activity of avenacosidase are therefore critical in the plant's defense mechanism against fungal pathogens.

Recent research has also led to the identification of new nuatigenin-type saponins in Korean oat cultivars, including derivatives with 26-O-diglucoside and 3-O-malonylglucoside forms. nih.gov The degradation of these complex saponins is also presumed to follow similar enzymatic pathways involving the hydrolysis of sugar moieties.

Microbial Biotransformation for Altering Saponin Content and Structure

Microbial biotransformation has emerged as a significant method for modifying the structure and activity of saponins. nih.gov This process utilizes microorganisms like fungi and bacteria to carry out specific chemical reactions, such as hydrolysis, which can be difficult to achieve through conventional chemical methods. nih.govmdpi.com The primary mechanism of microbial transformation of saponins involves the hydrolysis of glycosyl groups, converting natural saponins with multiple sugar units into rare or minor saponins with fewer sugar chains. nih.gov These less glycosylated forms are often more readily absorbed and exhibit enhanced biological activity. mdpi.com

While specific studies on the microbial biotransformation of nuatigenin 3-beta-D-glucopyranoside are not extensively detailed, research on other saponins, such as ginsenosides (B1230088) from Panax notoginseng, provides a clear model for these processes. Endophytic fungi isolated from medicinal plants have demonstrated the ability to transform major saponins into various other forms. nih.gov For example, a study identified five endophytic strains from the genera Fusarium, Nodulisporium, Brevundimonas, and Bacillus that could successfully transform ginsenosides Rg1, Rh1, Rb1, and Re into different, often more active, compounds. nih.gov

Similarly, the fungus Penicillium fimorum has been shown to transform the major saponins from Panax notoginseng through deglycosylation, epimerization, and dehydration. mdpi.com Its crude enzyme extract could convert ginsenoside Rb1 almost completely into the minor saponin Compound K (CK). mdpi.com The transformation pathway for Rb1 by some microorganisms is a stepwise hydrolysis: Rb1→Rd→F2→CK. mdpi.com These findings highlight the potential of using microbial enzymes to produce specific, high-value saponins on a larger scale, a process that could be applicable to nuatigenin-type saponins as well. nih.govmdpi.com Soil microbes also play a role in the degradation of saponins, with studies showing that microbial communities can degrade between 46% and 91% of total saponins from Medicago sativa within 28 days. nih.gov

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Nuatigenin 3 Beta D Glucopyranoside and Its Glycosides

Extraction and Prefractionation Protocols for Complex Plant Extracts

The initial step in isolating nuatigenin (B1197591) 3-beta-D-glucopyranoside and related glycosides involves extraction from the plant material. mdpi.com Conventional methods often begin with drying the plant material, followed by pulverization to increase the surface area for solvent penetration. mdpi.comresearchgate.net

A common strategy involves a preliminary defatting step using lipophilic solvents like petroleum ether or n-hexane to remove nonpolar constituents. mdpi.com Subsequently, the defatted material is extracted with aqueous alcohol, typically methanol (B129727) or ethanol (B145695) (50–98%), which is effective at solubilizing saponins (B1172615). mdpi.comgoogle.com The resulting crude alcoholic extract is then concentrated, often using a rotary evaporator, to yield an aqueous solution containing the saponins. mdpi.com

Further prefractionation is typically achieved through liquid-liquid partitioning. A widely used method involves partitioning the aqueous concentrate with n-butanol. mdpi.comresearchgate.net Saponins preferentially partition into the butanol layer, which can then be separated and dried to yield a crude saponin (B1150181) extract. mdpi.com In some cases, direct hydrolysis of the plant material with aqueous acid is employed to yield the sapogenin, the non-sugar portion of the glycoside, which can simplify subsequent isolation steps. google.com

| Extraction & Prefractionation Step | Description | Purpose |

| Drying and Grinding | Plant material is dried and ground into a fine powder. mdpi.comresearchgate.net | To increase surface area for efficient solvent extraction. researchgate.net |

| Defatting | Extraction with a nonpolar solvent (e.g., hexane, petroleum ether). mdpi.com | To remove lipids and other nonpolar compounds. mdpi.com |

| Saponin Extraction | Extraction with a polar solvent, commonly aqueous methanol or ethanol. mdpi.comgoogle.com | To solubilize the target saponin glycosides. google.com |

| Solvent Partitioning | Partitioning of the aqueous extract against an immiscible organic solvent like n-butanol. mdpi.comresearchgate.net | To selectively separate saponins from more polar or nonpolar impurities. mdpi.com |

Chromatographic Separation Techniques for Compound Isolation

Following initial extraction and prefractionation, chromatographic techniques are indispensable for the isolation and purification of individual saponins like nuatigenin 3-beta-D-glucopyranoside. britannica.com

Column Chromatography (e.g., Silica Gel, Polyamide, Sephadex LH-20, Reversed-Phase)

Column chromatography is a fundamental technique for the large-scale separation of saponins from crude extracts. column-chromatography.com Various stationary phases are employed based on the polarity and properties of the target compounds:

Silica Gel: A polar adsorbent used in normal-phase chromatography. Separation is based on the polarity of the compounds, with more polar compounds eluting later. researchgate.net

Polyamide: Effective for separating compounds that can form hydrogen bonds, such as saponins.

Sephadex LH-20: A size-exclusion chromatography medium that separates molecules based on their size. It is particularly useful for removing high molecular weight impurities.

Reversed-Phase (e.g., C18): A nonpolar stationary phase where separation is based on hydrophobicity. Less polar compounds are retained longer. This is often used in the final purification steps. nih.gov

High-Performance Liquid Chromatography (HPLC) and Medium Pressure Liquid Chromatography (MPLC)

For higher resolution and purity, High-Performance Liquid Chromatography (HPLC) and Medium Pressure Liquid Chromatography (MPLC) are the methods of choice. nih.govmdpi.com These techniques utilize high pressure to force the mobile phase through a column packed with fine particles, leading to efficient separations. nih.gov

Reversed-phase HPLC with a C18 column is commonly used for saponin purification. nih.gov The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Detection can be challenging as many saponins lack a strong UV chromophore. nih.govspringernature.com Therefore, an Evaporative Light Scattering Detector (ELSD) is often employed, which is a universal detector for non-volatile compounds. nih.govnih.gov High-speed counter-current chromatography (HSCCC), a support-free liquid-liquid partition technique, has also proven successful for the isolation of glycosides. nih.gov

| Chromatographic Technique | Stationary Phase Examples | Principle of Separation | Typical Application |

| Column Chromatography | Silica Gel, Polyamide, Sephadex LH-20 researchgate.net | Adsorption, Hydrogen Bonding, Size Exclusion | Initial fractionation of crude extracts |

| HPLC/MPLC | Reversed-Phase (C18) nih.govnih.gov | Partitioning based on hydrophobicity | High-resolution purification of individual saponins |

| HSCCC | Liquid-liquid system nih.gov | Partitioning between two immiscible liquid phases | Isolation of glycosides from complex mixtures nih.gov |

Spectroscopic and Spectrometric Approaches for Structural Determination

Once a pure compound is isolated, its chemical structure is elucidated using a combination of spectroscopic and spectrometric techniques. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules, including the complex structures of saponins. rsc.orgnih.gov A suite of 1D and 2D NMR experiments is employed to assign all the proton (¹H) and carbon (¹³C) signals in the molecule. mdpi.comnih.gov

1D NMR (¹H and ¹³C): Provides initial information about the types and number of protons and carbons present.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish the connectivity of atoms within sugar residues and the aglycone. nih.govnih.gov

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, which is particularly useful for identifying the individual sugar units in the glycoside chain. mdpi.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. mdpi.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for determining the linkages between sugar units and the connection of the sugar chain to the aglycone. mdpi.comnih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to determine the stereochemistry and the sequence of the sugar units. mdpi.comnih.gov

Mass Spectrometry (MS, HR-FAB-MS, ESI-TOF-MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the molecule. nih.gov High-resolution mass spectrometry (HRMS) is particularly important for determining the precise molecular formula. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS): A soft ionization technique that was historically used for the analysis of non-volatile and thermally labile compounds like saponins. nih.govnih.gov Negative ion FAB-MS can be particularly informative for glycosides. sioc-journal.cn

Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS): A modern, highly sensitive technique that is now widely used for the analysis of saponins. nih.govnih.gov ESI is a soft ionization method that produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, allowing for the determination of the molecular weight. nih.gov Tandem mass spectrometry (MS/MS) experiments on these precursor ions can induce fragmentation, providing valuable information about the sequence of sugar units in the glycoside chain. nih.gov

| Spectroscopic/Spectrometric Technique | Information Obtained |

| 1D NMR (¹H, ¹³C) | Basic structural information, number and types of protons and carbons. nih.gov |

| 2D NMR (COSY, TOCSY, HSQC, HMBC, ROESY/NOESY) | Detailed connectivity, sugar identity and sequence, linkage positions, and stereochemistry. mdpi.comnih.govnih.gov |

| HR-FAB-MS / ESI-TOF-MS | Accurate molecular weight, elemental composition, and fragmentation patterns for sequence analysis. nih.govnih.gov |

Applications of Infrared (IR) Spectroscopy and Optical Rotation Analysis

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique used to identify the various functional groups within a molecule. When a sample of nuatigenin 3-beta-D-glucopyranoside is subjected to IR radiation, its covalent bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that acts as a molecular "fingerprint."

The IR spectrum of nuatigenin 3-beta-D-glucopyranoside is characterized by several key absorption bands that confirm its identity as a steroidal glycoside. The presence of a broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibrations from the multiple hydroxyl groups on the glucose moiety and the hydroxyl group at C-26 of the nuatigenin aglycone. The C-H stretching vibrations of the steroidal backbone and the pyranose ring typically appear in the 3000-2850 cm⁻¹ range.

Furthermore, a series of strong absorption bands between 1100 cm⁻¹ and 1000 cm⁻¹ correspond to the C-O stretching vibrations of the glycosidic linkage (C-O-C) and the various alcohol functionalities. The presence of a double bond in the steroid nucleus (C5=C6) is confirmed by a weaker absorption band around 1650 cm⁻¹ due to C=C stretching.

Interactive Data Table: Expected IR Absorption Bands for Nuatigenin 3-beta-D-glucopyranoside

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) |

| O-H (hydroxyl groups) | Stretching, broad | 3400 - 3200 |

| C-H (alkane) | Stretching | 3000 - 2850 |

| C=C (alkene) | Stretching | ~1650 |

| C-O (glycosidic linkage, alcohols) | Stretching | 1100 - 1000 |

Note: The exact frequencies can vary based on the sample preparation (e.g., KBr pellet, thin film) and instrument.

Optical Rotation Analysis

Optical rotation measures the extent to which a chiral molecule rotates the plane of polarized light. This physical property is indispensable for determining the absolute configuration of stereocenters within the molecule. For nuatigenin 3-beta-D-glucopyranoside, the specific rotation value, [α]D, provides critical evidence for both the stereochemistry of the nuatigenin aglycone and the anomeric configuration of the glucose unit.

Interactive Data Table: Example Presentation of Optical Rotation Data

| Compound | Solvent | Concentration (c, g/100 mL) | Specific Rotation [α]D |

| Nuatigenin 3-beta-D-glucopyranoside | Methanol | Value | Value |

| Reference Compound (e.g., Nuatigenin) | Chloroform | Value | Value |

Note: Specific experimental values for nuatigenin 3-beta-D-glucopyranoside are found in dedicated chemical literature.

Chemical Derivatization Strategies for Stereochemical and Linkage Analysis

To unambiguously determine the structure of complex glycosides, chemical degradation and derivatization methods are frequently employed. These strategies break the molecule down into its constituent parts—the aglycone and the monosaccharides—and allow for the determination of the sugar's absolute configuration and the position of the glycosidic linkage.

Acid Hydrolysis for Aglycone and Monosaccharide Identification

Acid hydrolysis is a standard procedure used to cleave the glycosidic bond between the sugar moiety and the aglycone. researchgate.netresearchgate.net The process typically involves heating the saponin in an acidic solution, such as 2M hydrochloric acid (HCl), often in an aqueous alcohol mixture to ensure solubility. researchgate.netnih.gov This reaction breaks the C-O ether linkage, liberating the water-insoluble aglycone (nuatigenin) and the water-soluble monosaccharide (glucose). nih.gov

Following hydrolysis, the reaction mixture is neutralized and partitioned. The lipophilic aglycone can be extracted with an organic solvent like ethyl acetate (B1210297) or chloroform. researchgate.net The identity of the aglycone, nuatigenin, is then confirmed by comparing its chromatographic behavior (TLC, HPLC) and spectroscopic data (MS, NMR) with those of an authentic standard.

The aqueous layer, containing the sugar, is analyzed separately. The identity of the monosaccharide as glucose is typically confirmed by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) after appropriate derivatization, by comparing its retention time with that of a standard D-glucose sample.

Interactive Data Table: Products of Acid Hydrolysis

| Reactant | Reagents | Conditions | Products |

| Nuatigenin 3-beta-D-glucopyranoside | 2M HCl / H₂O-MeOH | Heat (e.g., 100°C, 2h) | Nuatigenin (Aglycone) + D-Glucose (Monosaccharide) |

L-cysteine methyl ester derivatives for Stereochemical Analysis

While acid hydrolysis identifies the sugar as glucose, it does not confirm its absolute configuration (D or L). To establish this, the recovered sugar is reacted with a chiral derivatizing agent. A common and effective method involves the use of L-cysteine methyl ester hydrochloride. nih.govuni.lu

In this procedure, the aldehyde group of the liberated glucose reacts with the primary amine of L-cysteine methyl ester to form a thiazolidine (B150603) ring. nih.govuni.lu Because a chiral reagent (L-cysteine) is used to derivatize the sugar, a pair of diastereomers is formed if the sugar sample is a racemic mixture (containing both D- and L-glucose). However, when reacting with a pure enantiomer like the D-glucose from the natural product, a single diastereomeric derivative is produced.

This resulting derivative can be readily analyzed by reverse-phase HPLC with UV detection. uni.lu The retention time of the derivative formed from the hydrolyzed sugar is compared to the retention times of the derivatives formed from authentic D-glucose and L-glucose standards under the same conditions. A match with the retention time of the D-glucose derivative confirms the natural configuration of the sugar moiety in the parent glycoside.

Interactive Data Table: Stereochemical Analysis via Derivatization

| Sugar Sample | Derivatizing Agent | Product | Analytical Method | Result |

| Glucose from Hydrolysis | L-cysteine methyl ester HCl | Thiazolidine derivative | RP-HPLC | Retention time matches D-glucose derivative |

| D-Glucose Standard | L-cysteine methyl ester HCl | Thiazolidine derivative | RP-HPLC | Reference retention time for D-form |

| L-Glucose Standard | L-cysteine methyl ester HCl | Thiazolidine derivative | RP-HPLC | Reference retention time for L-form |

Mechanistic Biological Activities of Nuatigenin Type Steroidal Saponins in Research Models

Antifungal Mechanisms and Roles in Plant Defense Systems

Nuatigenin-type steroidal saponins (B1172615), including nuatigenin (B1197591) 3-beta-D-glucopyranoside, are integral components of plant defense systems, exhibiting potent antifungal properties. Their mechanisms of action are multifaceted, involving direct interaction with fungal cells and modulation of the plant's own defense responses.

Interaction with Fungal Membrane Sterols and Membrane Integrity Disruption

The primary antifungal mechanism of many saponins lies in their ability to disrupt fungal cell membranes. This process is initiated by the interaction of the saponin (B1150181) molecule with sterols, essential components of fungal membranes, most notably ergosterol. The amphipathic nature of saponins, possessing both a hydrophobic steroidal or triterpenoid (B12794562) aglycone and a hydrophilic sugar chain, facilitates this interaction. The hydrophobic portion of the saponin intercalates into the lipid bilayer, while the hydrophilic sugar moieties remain exposed. This association leads to the formation of pores and a subsequent loss of membrane integrity. researchgate.net The disruption of the fungal cell membrane results in the leakage of vital cellular contents, such as ions and small molecules, ultimately leading to cell death. nih.gov This mechanism underscores the importance of membrane sterols in the susceptibility of fungi to saponin-mediated damage.

Plant Defense Responses Mediated by Saponin Glycosylation (e.g., Wounding Stress Response)

Plants often store saponins as inactive precursors, which are rapidly converted into their biologically active forms in response to biotic stresses like pathogen attack or wounding. researchgate.net The glycosylation pattern of the saponin molecule is crucial in this process. Specific enzymes within the plant are activated upon stress, which can modify the sugar chains attached to the nuatigenin core. This enzymatic modification can significantly enhance the antifungal potency of the saponin. For instance, the removal or addition of specific sugar residues can alter the saponin's affinity for fungal membrane sterols or its ability to be recognized and detoxified by fungal enzymes. This rapid, targeted activation of pre-existing defense compounds allows for an immediate and effective response to invading pathogens.

Fungal Counter-Mechanisms through Saponin Enzymatic Modification

In the co-evolutionary arms race between plants and pathogenic fungi, some fungi have developed mechanisms to counteract the toxic effects of saponins. nih.gov A primary strategy is the enzymatic modification of the saponin molecule to reduce its toxicity. mdpi.com Fungi can secrete enzymes, such as glycosidases, that specifically cleave the sugar chains from the saponin's aglycone. researchgate.netmdpi.com This deglycosylation often results in a significant reduction or complete loss of antifungal activity, as the sugar moiety is critical for membrane interaction. For example, some pathogenic fungi produce β-glucosidases that can hydrolyze the glycosidic bonds in saponins, rendering them harmless. mdpi.com This detoxification process allows the fungus to colonize the plant tissue despite the presence of these defense compounds.

In Vitro Cytotoxicity Research in Cancer Cell Lines (e.g., HepG2, HEK293)

Nuatigenin 3-beta-D-glucopyranoside and related compounds have been the subject of in vitro studies to evaluate their potential cytotoxic effects against various cancer cell lines. Research has explored their impact on cell viability and the underlying molecular mechanisms. For instance, studies have investigated the cytotoxic activity of similar glucosides against pancreatic cancer cells (Panc1), revealing a potent effect. nih.gov The mechanism often involves the induction of apoptosis, a form of programmed cell death. nih.gov This is characterized by the upregulation of pro-apoptotic genes like Casp3 and Bax, and the downregulation of anti-apoptotic genes such as Bcl-2. nih.gov While specific data on nuatigenin 3-beta-D-glucopyranoside's effect on HepG2 (human liver cancer) and HEK293 (human embryonic kidney) cells is part of ongoing research, the general activity of similar saponins suggests potential for inducing cell cycle arrest and apoptosis in these cell lines as well.

Other Documented Biological Activities and Their Underlying Molecular and Cellular Mechanisms (e.g., Anti-inflammatory Studies, Cardiovascular System Modulation Research)

Beyond their antifungal and cytotoxic properties, nuatigenin-type saponins are being investigated for other potential therapeutic applications, including anti-inflammatory and cardiovascular effects. The anti-inflammatory actions are thought to be mediated through the modulation of key signaling pathways involved in the inflammatory response. For example, some natural compounds with similar structures have been shown to counteract the release of pro-inflammatory cytokines. nih.gov

Comparative Studies and Structure Activity Relationships of Nuatigenin Derivatives

Influence of Glycosyl Chain Composition and Linkage on Biological Activity

The sugar moiety (glycosyl chain) attached to the nuatigenin (B1197591) aglycone plays a pivotal role in determining the biological and pharmacological activities of the resulting glycoside. Research on various steroidal saponins (B1172615) has demonstrated that the composition, number, and linkage of the sugar residues can significantly impact their effects.

For steroidal saponins in general, it is understood that the sugar chains are crucial for their biological and pharmacological activities. The type and number of sugar residues can influence properties such as cytotoxicity. For instance, in a study on diosgenin (B1670711) and its glycosides, it was found that while the glycosidic derivatives maintained their antiproliferative activity, their potency varied based on the sugar composition. Specifically, diosgenin glycosides were identified as more effective inducers of apoptosis compared to the aglycone diosgenin, highlighting the significant role of the glucose and rhamnose residues in enhancing this activity nih.gov.

Furthermore, research on saponins from Paris polyphylla var. yunnanensis indicated a correlation between the length of the sugar chain and cytotoxic activity. A diosgenin tetrasaccharide exhibited stronger cytotoxicity than derivatives with two or three sugar residues scielo.br. The composition of the sugar chain is also a determining factor. A comparative study of two diosgenin derivatives with the same number of sugar units but different compositions (one containing arabinofuranosyl and the other rhamnopyranosyl) revealed differences in their cytotoxic effects scielo.br.

While these studies were not conducted specifically on nuatigenin 3-beta-D-glucopyranoside, they provide valuable insights into the general principles governing the structure-activity relationships of steroidal saponins. The presence and nature of the glycosyl chain are evidently critical in modulating the biological effects of the aglycone.

Aglycone Structure Variations and Their Impact on Research Outcomes (e.g., Nuatigenin vs. Diosgenin, Tigogenin (B51453), Pennogenin)

The structure of the aglycone is a fundamental determinant of the biological activity of steroidal saponins. Comparative studies involving nuatigenin and structurally related sapogenins such as diosgenin, tigogenin, and pennogenin (B1253130) have been conducted to understand how variations in the aglycone skeleton affect their therapeutic potential.

A study comparing the antiproliferative effects of diosgenin, hecogenin, and tigogenin on human 1547 osteosarcoma cells found that all three compounds exhibited an antiproliferative effect. However, despite their structural similarities, only diosgenin was capable of inducing significant cell cycle arrest and apoptosis, which was linked to a substantial increase in p53 protein expression researchgate.net.

In another investigation focusing on cytotoxic activity against various cancer cell lines, diosgenin and yamogenin (B1678165) (a stereoisomer of diosgenin) showed comparable and potent cytotoxic effects against HeLa and SKOV-3 cells. In contrast, tigogenin displayed significantly lower activity against the same cell lines dntb.gov.ua. This suggests that even subtle stereochemical differences in the aglycone can lead to considerable variations in biological activity.

Pennogenin glycosides have also been a subject of interest. Research has shown that both the pennogenin aglycone and the attached sugar moieties are essential for their platelet-aggregating activity nih.gov. This indicates that for certain biological effects, the entire glycoside structure is necessary for optimal function.

While direct comparative studies of nuatigenin against diosgenin, tigogenin, and pennogenin in the same experimental settings are limited, the existing research on these related compounds underscores the critical role of the aglycone structure in determining the specific biological outcomes.

Research on Modified Nuatigenin 3-beta-D-glucopyranoside Analogs and Semisynthetic Derivatives

The chemical modification of natural products like nuatigenin 3-beta-D-glucopyranoside is a common strategy to enhance their biological activities, improve their pharmacokinetic profiles, and develop novel therapeutic agents. This can involve alterations to both the aglycone and the sugar moiety.

While specific research on the synthesis of modified nuatigenin 3-beta-D-glucopyranoside analogs is not extensively documented in the provided search results, the broader field of saponin (B1150181) research offers insights into potential modification strategies. For instance, the synthesis of various diosgenin derivatives has been a focus of many studies aimed at discovering new antitumor agents dntb.gov.ua. These modifications can lead to compounds with improved efficacy and better water solubility.

The development of semisynthetic derivatives of saponins is an active area of research. For example, semisynthetic analogs of the saponin QS-21 have been created to improve stability and reduce toxicity while maintaining immunostimulant properties. Such approaches could theoretically be applied to nuatigenin 3-beta-D-glucopyranoside to generate novel compounds with enhanced therapeutic potential.

The synthesis of saponin analogs and derivatives is a complex process but holds promise for the development of new drugs. The general strategies often involve either linear oligosaccharide assembly or more convergent methods to attach modified sugar chains to the aglycone.

Although direct examples of modified nuatigenin 3-beta-D-glucopyranoside analogs and their specific biological activities are not detailed in the available information, the principles of medicinal chemistry and the precedent set by research on other steroidal saponins suggest that this is a viable and promising avenue for future investigation.

Future Directions and Research Gaps in Nuatigenin 3 Beta D Glucopyranoside Studies

Unveiling Undiscovered Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway of many steroidal saponins (B1172615), including nuatigenin (B1197591) 3-beta-D-glucopyranoside, is not yet fully understood. nih.govmdpi.com The initial steps involving the formation of the cholesterol precursor are known, but the subsequent oxidation, hydroxylation, and glycosylation steps that lead to the final structure require further investigation. mdpi.com The enzymes responsible for these transformations, particularly cytochrome P450s (P450s) and UDP glycosyltransferases (UGTs), are key targets for discovery. nih.govresearchgate.net Identifying and characterizing these undiscovered enzymes is crucial for several reasons. It will provide a complete picture of how plants synthesize this complex molecule and will be foundational for developing biotechnological production methods. nih.gov Research efforts should focus on isolating and functionally characterizing the specific P450s and UGTs that convert precursors into the final nuatigenin 3-beta-D-glucopyranoside structure. researchgate.net

Application of Integrated Omics Approaches for Comprehensive Understanding

To unravel the complexities of nuatigenin 3-beta-D-glucopyranoside biosynthesis and regulation, integrated omics approaches are indispensable. mdpi.com Combining metabolomics and transcriptomics allows for a powerful strategy to identify genes and pathways involved in the synthesis of steroidal saponins. nih.govnih.gov

Metabolomics can be used to profile the full range of steroidal saponins and their intermediates within a plant, providing a detailed chemical snapshot. nih.gov

Transcriptomics , through techniques like RNA-Seq, can identify genes that are expressed in tissues where nuatigenin 3-beta-D-glucopyranoside is abundant. nih.govresearchgate.net

By correlating metabolite profiles with gene expression data, researchers can identify candidate genes, such as those for P450s and UGTs, that are likely involved in the biosynthetic pathway. nih.govnih.gov This integrated approach has been successfully used to study the biosynthesis of other steroidal saponins and provides a clear path forward for investigating nuatigenin 3-beta-D-glucopyranoside. nih.govnih.gov These studies can also shed light on the regulatory networks that control the production of this compound, including the role of transcription factors like WRKY and MYB. nih.gov

Development of Advanced Analytical Platforms for Trace Analysis and Isomer Differentiation

The structural complexity and the presence of numerous isomers make the analysis of saponins challenging. umons.ac.beresearchgate.net Nuatigenin 3-beta-D-glucopyranoside may exist in complex mixtures with other closely related saponins, requiring sophisticated analytical techniques for accurate identification and quantification.

Future research should focus on developing and refining analytical platforms with high sensitivity and resolution. mdpi.comcreative-proteomics.com

| Analytical Technique | Application in Saponin (B1150181) Analysis |

| High-Performance Liquid Chromatography (HPLC) | Widely used for the separation and quantification of saponins due to its high resolution and selectivity. mdpi.com |

| Mass Spectrometry (MS) | A sensitive technique for detecting, identifying, and quantifying saponins, even at low concentrations. creative-proteomics.com Tandem MS (MS/MS) is particularly useful for structural elucidation and differentiating isomers. umons.ac.be |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The gold standard for definitively establishing the complex structures of isolated saponins. researchgate.net |

| High-Speed Countercurrent Chromatography (HSCCC) | An effective method for the separation and purification of different types of steroidal saponins from crude extracts. mdpi.com |

The development of methods combining these techniques, such as HPLC coupled with MS (LC-MS), is crucial for the trace analysis of nuatigenin 3-beta-D-glucopyranoside in complex biological samples. researchgate.net Furthermore, advanced MS techniques and two-dimensional liquid chromatography can help in differentiating between isomers, which is often critical as different isomers can have distinct biological activities. umons.ac.benih.gov

Elucidation of Novel Molecular Targets and Signaling Pathways in Biological Systems

While some biological activities of steroidal saponins are known, the specific molecular targets and signaling pathways through which nuatigenin 3-beta-D-glucopyranoside exerts its effects are largely unexplored. Future research should aim to identify the direct protein targets of this compound and map the downstream signaling cascades that are activated or inhibited.

This research could involve a variety of modern molecular biology and pharmacological techniques:

Affinity chromatography and proteomics to pull down and identify binding proteins.

Gene expression profiling (e.g., microarrays or RNA-Seq) to see how treatment with the compound alters cellular gene activity.

Reporter gene assays to investigate the impact on specific signaling pathways.

Computational modeling and docking studies to predict potential binding sites on target proteins.

Uncovering these mechanisms is essential for understanding the compound's pharmacological potential and for the development of any future therapeutic applications.

Research into Sustainable Production Methods of Nuatigenin 3-beta-D-glucopyranoside and its Precursors

The production of nuatigenin 3-beta-D-glucopyranoside directly from plant sources can be inefficient and unsustainable, yielding limited amounts. nih.govresearchgate.net Therefore, there is a significant need to explore alternative and sustainable production methods.

Biotechnological approaches offer a promising avenue. nih.gov This could involve:

Plant cell and tissue culture: In vitro cultivation of plant cells, tissues, or organs (like root cultures) can be optimized to enhance the production of desired saponins. nih.govresearchgate.net

Metabolic engineering in microorganisms: Once the biosynthetic genes are identified, they can be introduced into microorganisms like yeast or bacteria. nih.gov These engineered microbes could then be grown in large-scale fermenters to produce nuatigenin 3-beta-D-glucopyranoside or its valuable precursors, offering a more controlled and scalable production platform. researchgate.net

Elicitation: The production of saponins in plant cultures can often be increased by treating them with "elicitors," which are substances that trigger defense responses in the plant cells. mdpi.com Research into effective elicitors for nuatigenin 3-beta-D-glucopyranoside production is a key area of interest.

Developing these sustainable production methods is critical for ensuring a reliable and cost-effective supply of this compound for further research and potential commercialization. researchgate.net

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural elucidation of nuatigenin 3-beta-D-glucopyranoside?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and -NMR, combined with Heteronuclear Multiple-Bond Correlation (HMBC), is critical for confirming glycosylation sites (C-3 and C-26) and stereochemistry. Mass spectrometry (MS) and X-ray crystallography can further validate the molecular structure. For example, HMBC correlations between glucose anomeric protons (H-1) and aglycone carbons (C-3 and C-26) are definitive for linkage assignments .

Q. How can researchers isolate nuatigenin 3-beta-D-glucopyranoside from plant sources?

- Protocol :

Use methanol or ethanol for initial extraction to preserve glycosidic bonds.

Fractionate crude extracts via column chromatography (e.g., silica gel, reverse-phase C18).

Purify using HPLC with UV detection (λ = 200–210 nm for conjugated systems).

- Key Considerations : Steroidal saponins like this compound often require multiple chromatographic steps due to structural similarity with co-occurring saponins .

Q. What are the primary challenges in quantifying nuatigenin 3-beta-D-glucopyranoside in biological matrices?

- Approach :

- Use LC-MS/MS with multiple reaction monitoring (MRM) for specificity.

- Hydrolyze glycosides enzymatically (e.g., β-glucosidase) to quantify aglycone nuatigenin as a proxy.

- Pitfalls : Matrix effects in plant extracts may suppress ionization; internal standards (e.g., deuterated analogs) are essential .

Advanced Research Questions

Q. How does the regioselectivity of glycosylation impact the bioactivity of nuatigenin derivatives?

- Insights :

- Glycosylation at C-3 enhances solubility and membrane interaction, while C-26 glycosylation may influence receptor binding (e.g., in anti-inflammatory pathways).

- Experimental Design : Compare synthetic analogs (e.g., C-3 vs. C-26 monoglucosides) in cell-based assays (e.g., NF-κB inhibition).

- Data Contradictions : Some studies report C-3 glycosides as more active in apoptosis induction, while others highlight C-26 derivatives for immunomodulation .

Q. What enzymatic tools are available for synthesizing or modifying nuatigenin 3-beta-D-glucopyranoside?

- Tools :

- Glycosyltransferases : UDP-glucose-dependent enzymes (e.g., GT1 family) for regioselective glucosylation.

- Hydrolysis : β-Glucosidases (e.g., from Aspergillus) to study structure-activity relationships.

- Case Study : 4-Nitrophenyl glucosides (e.g., 4-NPGP) serve as chromogenic substrates to assay enzyme kinetics (K = 0.2–0.5 mM, V = 5–10 μmol/min/mg) .

Q. How can computational modeling guide the optimization of nuatigenin 3-beta-D-glucopyranoside for drug discovery?

- Methods :

Molecular Docking : Predict interactions with targets (e.g., TNF-α, COX-2).

QSAR : Correlate glucopyranoside substitutions (e.g., acyl groups) with bioactivity.

Q. What metabolic pathways degrade nuatigenin 3-beta-D-glucopyranoside in mammalian systems?

- Findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.